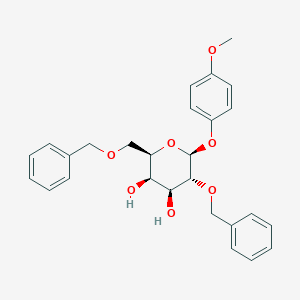
5-Isopropyl-2,3-dihydro-1H-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2,3-dihydro-1H-inden-2-amine, also known as 5-IAI, is a research chemical that belongs to the class of phenethylamines. It is a synthetic analogue of serotonin and has been used in scientific research for its potential therapeutic effects.
Wirkmechanismus
5-Isopropyl-2,3-dihydro-1H-inden-2-amine acts as a serotonin agonist, binding to serotonin receptors in the brain. It increases the release of serotonin, which is responsible for regulating mood, appetite, and sleep. It also inhibits the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine include increased levels of serotonin in the brain, which can lead to improved mood, decreased anxiety, and improved cognitive function. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Isopropyl-2,3-dihydro-1H-inden-2-amine in lab experiments is its potential therapeutic effects on mood disorders and neurodegenerative diseases. However, one limitation is the lack of research on its long-term effects and potential side effects.
Zukünftige Richtungen
For research on 5-Isopropyl-2,3-dihydro-1H-inden-2-amine include further studies on its potential therapeutic effects on mood disorders and neurodegenerative diseases. Additionally, research on its long-term effects and potential side effects is needed to fully understand its safety and efficacy. Further research on the mechanism of action of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine and its interactions with other neurotransmitters could also provide valuable insights into its potential therapeutic uses.
Synthesemethoden
The synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine involves the reaction of 2,3-dihydroindene with isopropylamine in the presence of a reducing agent. The resulting product is purified through recrystallization and column chromatography. The purity of the final product is confirmed through spectroscopic analysis.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-2,3-dihydro-1H-inden-2-amine has been used in scientific research for its potential therapeutic effects on mood disorders, anxiety, and depression. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
162752-10-5 |
|---|---|
Produktname |
5-Isopropyl-2,3-dihydro-1H-inden-2-amine |
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
5-propan-2-yl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-3-4-10-6-12(13)7-11(10)5-9/h3-5,8,12H,6-7,13H2,1-2H3 |
InChI-Schlüssel |
UONHZUNCRRVNPG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
Kanonische SMILES |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
Synonyme |
1H-Inden-2-amine,2,3-dihydro-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
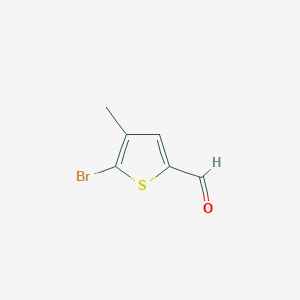

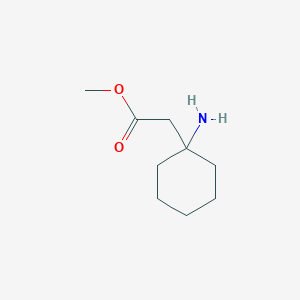
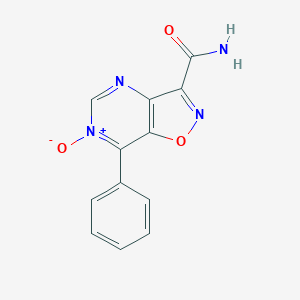
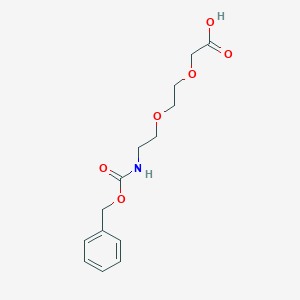
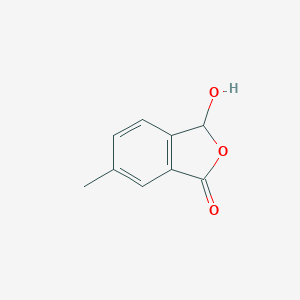
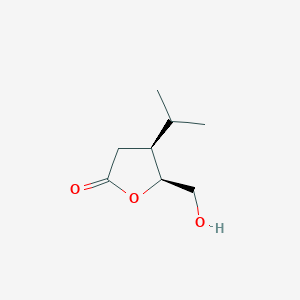
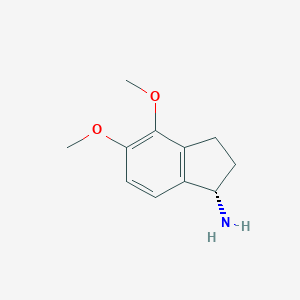
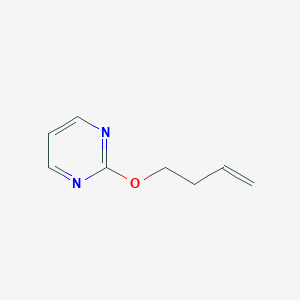
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
